N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride
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Overview
Description
N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 and a molar mass of 270.75516 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride typically involves the reaction of 4-hydroxy-3-(pyrrolidin-1-ylmethyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acetylation process. The product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxy-3-(1-pyrrolidinylmethyl)phenyl)acetamide: Similar structure but lacks the hydrochloride salt form.
N-(4-Hydroxy-3,5-bis-pyrrol-1-ylmethyl-phenyl)-acetamide: Contains an additional pyrrolidine ring.
Uniqueness
N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride is unique due to its specific structural features, such as the presence of both a hydroxyl group and a pyrrolidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H19ClN2O2 |
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Molecular Weight |
270.75 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10(16)14-12-4-5-13(17)11(8-12)9-15-6-2-3-7-15;/h4-5,8,17H,2-3,6-7,9H2,1H3,(H,14,16);1H |
InChI Key |
OVNJJNMNRXUDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCC2.Cl |
Origin of Product |
United States |
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